CID 78070537
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Overview
Description
(1,1,2-TRIBUTOXYBUTYL)SILANE is an organosilicon compound characterized by the presence of a silicon atom bonded to a butyl group and three butoxy groups. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,2-TRIBUTOXYBUTYL)SILANE typically involves the reaction of butyl lithium with silicon tetrachloride, followed by the addition of butanol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
- Reaction of Butyl Lithium with Silicon Tetrachloride:
SiCl4+BuLi→BuSiCl3+LiCl
- Addition of Butanol:
BuSiCl3+3BuOH→(1,1,2-TRIBUTOXYBUTYL)SILANE+3HCl
Industrial Production Methods: Industrial production of (1,1,2-TRIBUTOXYBUTYL)SILANE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (1,1,2-TRIBUTOXYBUTYL)SILANE undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form silanols or siloxanes.
- Reduction: Reduction reactions can convert the silane to simpler silanes or silanols.
- Substitution: The butoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
- Oxidation: Silanols and siloxanes.
- Reduction: Simpler silanes and silanols.
- Substitution: Halogenated silanes or alkoxysilanes.
Scientific Research Applications
(1,1,2-TRIBUTOXYBUTYL)SILANE has a wide range of applications in scientific research:
- Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
- Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
- Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
- Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to improve adhesion and durability.
Mechanism of Action
The mechanism of action of (1,1,2-TRIBUTOXYBUTYL)SILANE involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.
Comparison with Similar Compounds
- Trimethoxysilane: Similar in structure but with methoxy groups instead of butoxy groups.
- Triethoxysilane: Contains ethoxy groups instead of butoxy groups.
- Triphenylsilane: Features phenyl groups instead of butoxy groups.
Uniqueness: (1,1,2-TRIBUTOXYBUTYL)SILANE is unique due to its specific combination of butyl and butoxy groups, which impart distinct chemical properties. This compound offers a balance of hydrophobicity and reactivity, making it suitable for a variety of applications that require both stability and functionality.
Properties
Molecular Formula |
C16H33O3Si |
---|---|
Molecular Weight |
301.52 g/mol |
InChI |
InChI=1S/C16H33O3Si/c1-5-9-12-17-15(8-4)16(20,18-13-10-6-2)19-14-11-7-3/h15H,5-14H2,1-4H3 |
InChI Key |
ZRPNHZWYFSADMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CC)C(OCCCC)(OCCCC)[Si] |
Origin of Product |
United States |
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